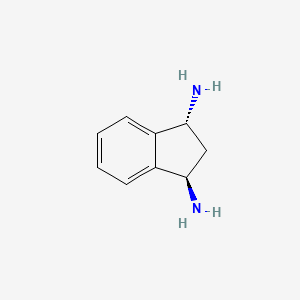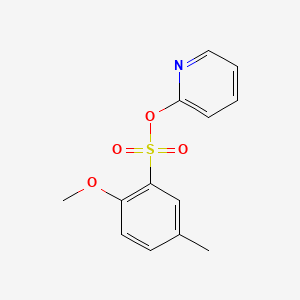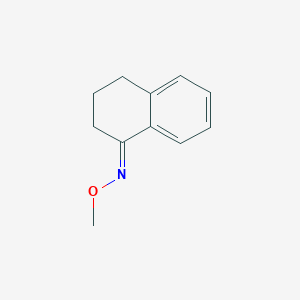
trans-1,3-Diaminoindan
Overview
Description
Trans-1,3-Diaminoindan is a chemical compound with a molecular formula of C9H12N2 . It is related to trans-1,3-diaminocyclohexane . More detailed information about its structure can be found in various chemical databases .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as cis and trans-1,3-disubstituted-tetrahydro-β-carbolines, has been achieved using water as the solvent . The process involves a crystallization-induced asymmetric transformation . Another method involves the chemoenzymatic synthesis of enantiopure 1,3-difunctionalized indane derivatives . The corresponding cis and trans N-protected amino alcohols were successfully resolved by acetylation using lipase B .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using quantum chemical computations under DFT (Density Functional Theory) - B3LYP . The structure includes a total of 24 bonds, 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 five-membered ring .Scientific Research Applications
Synthesis Techniques and Applications in Organic Chemistry:
- Enantiomerically Pure cis- and trans-1,2-Diaminoindanes Synthesis: This research demonstrates the preparation of isomers of cis- and trans-1,2-diaminoindanes, highlighting their significance in organic synthesis. The study's focus on lipase-catalyzed selective transesterification underlines the importance of these compounds in stereochemical applications (Bit et al., 1998).
Biophysical and Pharmaceutical Research:
- DNA Interactions and Antitumor Potential of Platinum Compounds: The interactions between transplatin, a trans-diamminedichloridoplatinum(II) analogue, and DNA are explored for their potential in anticancer treatment. The study's focus on DNA intrastrand cross-links of transplatin and its analogs in tumor cell lines provides insights into the pharmacological applications of trans-diamine compounds (Kašpárková et al., 2008).
Chemical Derivatives and Analytical Chemistry:
- Gas Chromatography Analysis of Diaminocyclohexanes: The study focuses on derivatizing cis and trans isomers of diaminocyclohexanes for gas chromatographic analysis, demonstrating the utility of trans-1,3-Diaminoindan derivatives in analytical chemistry (Lynn & Alley, 1987).
Safety and Hazards
properties
IUPAC Name |
(1R,3R)-2,3-dihydro-1H-indene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTXLGPSIXHRDP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@@H]1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol](/img/no-structure.png)


![3-Methyl-6-(piperazin-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1171337.png)
![5,5-Dimethyl-4,5,6,7-tetrahydro-4,6-methanobenzo[c]isoxazole](/img/structure/B1171341.png)
